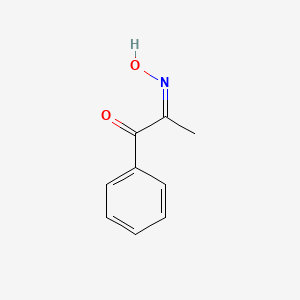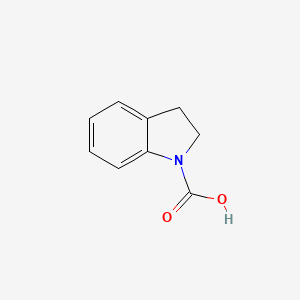
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is an organic compound characterized by its unique structure, which includes an aziridine ring Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate typically involves the reaction of 2,2-dimethylaziridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the aziridine on the acrylate. The reaction is conducted at room temperature to avoid decomposition of the aziridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve ring-opening.
Major Products Formed
Oxidation: Formation of oxaziridines or other nitrogen heterocycles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ring-opened products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its reactivity and ability to form stable conjugates with other molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate involves its high reactivity due to the strained aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2,2-dimethylaziridin-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(2-methylaziridin-1-yl)propanoate: Similar structure but with a single methyl group on the aziridine ring.
Methyl 2-(aziridin-1-yl)propanoate: Lacks the dimethyl substitution on the aziridine ring.
Uniqueness
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is unique due to the presence of the 2,2-dimethyl substitution on the aziridine ring, which can influence its reactivity and stability. This structural feature may impart distinct properties compared to other aziridine-containing compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
500797-10-4 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl 2-(2,2-dimethylaziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(7(10)11-4)9-5-8(9,2)3/h6H,5H2,1-4H3 |
InChI-Schlüssel |
LTJUSNNEATUASF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)N1CC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
